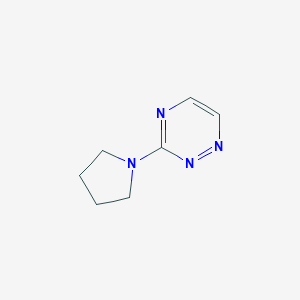

3-(Pyrrolidin-1-yl)-1,2,4-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-1-yl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-2-6-11(5-1)7-8-3-4-9-10-7/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSURLSIKKBOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Pyrrolidin 1 Yl 1,2,4 Triazine and Its Analogs

Synthetic Routes for 1,2,4-Triazine (B1199460) Ring Construction with Pyrrolidinyl Incorporation

The construction of the 3-(pyrrolidin-1-yl)-1,2,4-triazine system can be achieved through various synthetic pathways, each with its own advantages. Key strategies include the formation of the triazine ring with the pyrrolidine (B122466) moiety already present on a precursor or its introduction onto a pre-formed triazine ring.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone for the synthesis of 1,2,4-triazine rings. mdpi.comresearchgate.net These reactions typically involve the condensation of a 1,2-dicarbonyl compound with a compound containing a hydrazine (B178648) or amidrazone functionality. To incorporate the pyrrolidinyl group at the 3-position, a pyrrolidine-containing amidrazone can be utilized as a key building block.

A common approach involves the reaction of C-(pyrrolidin-1-yl)formamidrazone with various 1,2-dicarbonyl compounds. mdpi.com The regioselectivity of this reaction is dependent on the nature of the dicarbonyl compound, particularly if it is unsymmetrical. researchgate.net The reaction proceeds through a two-step cyclocondensation process, leading to the formation of the desired 3-(pyrrolidin-1-yl)-1,2,4-triazine. mdpi.com

| Reactant 1 | Reactant 2 | Product | Ref. |

| C-(pyrrolidin-1-yl)formamidrazone | 1,2-Dicarbonyl derivative | 3-(Pyrrolidin-1-yl)-1,2,4-triazine | mdpi.com |

| Amide | 1,2-Diketone and Hydrazine Hydrate | Substituted 1,2,4-triazine | researchgate.net |

Nucleophilic Aromatic Substitution Approaches Utilizing Halogenated Triazine Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the functionalization of heterocyclic rings, including 1,2,4-triazines. documentsdelivered.commdpi.com This approach involves the displacement of a halogen atom (typically chlorine or bromine) on the triazine ring by a nucleophile, in this case, pyrrolidine. The reactivity of the halogenated triazine is enhanced by the electron-withdrawing nature of the triazine ring itself. nih.gov

The synthesis often starts with a halogenated 1,2,4-triazine, such as 3-chloro-1,2,4-triazine (B11772924) or 3,6-dichloro-1,2,4-triazine. The reaction with pyrrolidine, usually in the presence of a base, leads to the formation of the corresponding 3-(pyrrolidin-1-yl)-1,2,4-triazine derivative. In cases of di-halogenated triazines, the substitution can often be controlled to achieve mono- or di-substitution by carefully managing the reaction conditions and stoichiometry of the nucleophile. mdpi.com A computational study on the nucleophilic aromatic substitution of thiophenes with pyrrolidine has provided insights into the stepwise mechanism involving the initial addition of pyrrolidine followed by the elimination of the leaving group, a process that can be catalyzed by excess pyrrolidine. nih.gov

A series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives were prepared through an efficient synthetic pathway that likely involves nucleophilic substitution. nih.gov Similarly, the synthesis of 6-bromo-5-phenyl-1,2,4-triazin-3-amine (B2583594) from 5-phenyl-1,2,4-triazin-3-amine (B184799) was achieved using N-bromosuccinimide, creating a precursor for further substitution reactions. nih.gov

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single synthetic operation. nih.govresearcher.life For the synthesis of 3-(pyrrolidin-1-yl)-1,2,4-triazine analogs, MCRs can be designed to bring together three or more starting materials to construct the desired heterocyclic system.

While specific examples for the direct one-pot synthesis of 3-(pyrrolidin-1-yl)-1,2,4-triazine via MCRs are not extensively detailed in the provided results, the general principles of MCRs are applicable. For instance, a one-pot, three-component reaction could potentially involve a pyrrolidine-containing reactant, an ammonia (B1221849) source, and a 1,2-dicarbonyl compound. The development of such MCRs is an active area of research, aiming to streamline the synthesis of substituted triazines. nih.govcolab.ws Domino annulation reactions have also been developed for the synthesis of 1,2,4-triazine derivatives from readily available materials. rsc.org

Synthesis of Pyrrolidine-Containing Precursors for Triazine Annulation

The successful synthesis of 3-(pyrrolidin-1-yl)-1,2,4-triazines often relies on the availability of appropriately functionalized pyrrolidine precursors. These precursors are then incorporated into the triazine ring through cyclization or substitution reactions.

One key precursor is C-pyrrolidin-1-yl-formamidine or its derivatives, which can be used in cyclocondensation reactions. The synthesis of such precursors can be achieved through various standard organic transformations. Another important class of precursors includes substituted pyrrolidines that can be used to introduce diversity into the final triazine products. For example, the synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine has been described, highlighting stereoselective approaches to obtain specific pyrrolidine isomers. elsevier.com The synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has been achieved via eco-friendly multicomponent reactions, which can then be further functionalized. beilstein-journals.org

Comparative Analysis of One-Pot Versus Multi-Step Synthetic Strategies for 3-(Pyrrolidin-1-yl)-1,2,4-Triazine Derivatives

Both one-pot and multi-step synthetic strategies are employed for the synthesis of 3-(pyrrolidin-1-yl)-1,2,4-triazine derivatives, each with distinct advantages and disadvantages.

One-pot syntheses , including tandem and domino reactions, are characterized by their operational simplicity, reduced waste, and shorter reaction times. rsc.orgbohrium.com These processes combine multiple reaction steps in a single flask without the isolation of intermediates. researchgate.net Microwave-assisted one-pot syntheses have gained traction as a green and efficient method for preparing triazine derivatives. nih.gov While potentially more challenging to optimize, successful one-pot strategies can be significantly more efficient for large-scale production and library synthesis. researchgate.net

| Synthesis Type | Advantages | Disadvantages | References |

| Multi-Step | High control, easier purification of intermediates, potentially higher purity of final product. | More time-consuming, more solvent waste, potentially lower overall yield due to multiple steps. | nih.govijpsr.info |

| One-Pot | Time and resource efficient, reduced waste, operational simplicity. | Difficult to optimize, potential for side reactions, purification of final product can be challenging. | researchgate.netnih.govrsc.orgbohrium.com |

Investigation of Regioselectivity and Stereoselectivity in the Synthesis of 3-(Pyrrolidin-1-yl)-1,2,4-Triazine Analogs

When synthesizing substituted 3-(pyrrolidin-1-yl)-1,2,4-triazine analogs, controlling regioselectivity and stereoselectivity is crucial, especially when multiple reactive sites or stereocenters are present.

Regioselectivity becomes a key consideration in several synthetic scenarios. During the cyclocondensation of unsymmetrical 1,2-dicarbonyl compounds with pyrrolidine-containing amidrazones, the reaction can potentially yield two different regioisomers. researchgate.net The outcome is often dictated by the relative reactivity of the two carbonyl groups. Similarly, in the nucleophilic aromatic substitution of di-halogenated triazines, the position of the first substitution can influence the position of a second, different nucleophile. The synthesis of pyrrolo[2,1-f] documentsdelivered.comnih.govijpsr.infotriazin-4(3H)-ones via regioselective intramolecular cyclization highlights the importance of directing group effects in achieving a specific isomer. researchgate.net

Stereoselectivity is paramount when the pyrrolidine ring or other substituents on the triazine core are chiral. The synthesis of enantiomerically pure or diastereomerically enriched 3-(pyrrolidin-1-yl)-1,2,4-triazine analogs often requires the use of chiral starting materials, chiral catalysts, or stereoselective reactions. For instance, a stereoselective approach for the synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine has been developed, which could then be incorporated into a triazine scaffold. elsevier.com Furthermore, 1,3-dipolar cycloaddition reactions of 1,2,4-triazin-1-ium ylides have been shown to proceed with regio- and diastereoselectivity, offering a pathway to polysubstituted pyrrolo[2,1-f] documentsdelivered.comnih.govijpsr.infotriazines. nih.govresearchgate.net

Mechanistic Elucidation and Chemical Reactivity of 3 Pyrrolidin 1 Yl 1,2,4 Triazine

Detailed Studies of Nucleophilic and Electrophilic Reaction Mechanisms

The reactivity of the 1,2,4-triazine (B1199460) ring is characterized by its electron-deficient nature, making it susceptible to nucleophilic attack. The pyrrolidinyl substituent at the 3-position, being an electron-donating group, modulates this reactivity.

The 1,2,4-triazine ring possesses several electrophilic centers prone to nucleophilic attack. In 3-substituted 1,2,4-triazines, the primary sites for nucleophilic attack are generally the C-5 and C-6 positions. nih.gov The electron-donating pyrrolidinyl group at C-3 further enhances the electrophilicity of the C-5 and C-6 positions. Studies on various 3-substituted 1,2,4-triazines have shown that nucleophiles preferentially add to the C-5 position, followed by the C-6 position. nih.gov This preference is attributed to the electronic influence of the substituents and the inherent electronic distribution within the triazine ring.

For instance, the reaction of 3-chloro-6-phenyl-1,2,4-triazine (B1599734) with carbon nucleophiles bearing a cyano group results in the formation of 3-aminopyridazines. researchgate.net This transformation proceeds through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, initiated by the nucleophilic attack at the C-5 position. researchgate.net NMR studies have confirmed that C-5 is the preferred site for nucleophilic attack by amines at low temperatures. researchgate.net

Electrophilic substitution on the electron-deficient 1,2,4-triazine ring is generally difficult. However, the presence of the electron-donating pyrrolidinyl group at the 3-position can activate the ring towards electrophilic attack to some extent. The substitution pattern is dictated by the directing effect of both the triazine nitrogens and the pyrrolidinyl group. While specific studies on the electrophilic substitution of 3-(pyrrolidin-1-yl)-1,2,4-triazine are limited, related systems provide insights. For example, the synthesis of 6-bromotriazines from 3-amino-5-aryl-1,2,4-triazine derivatives is achieved by treatment with N-bromosuccinimide (NBS), indicating that electrophilic halogenation can occur on the triazine ring. nih.gov

Cycloaddition Reactions Involving the 1,2,4-Triazine Moiety as an Azadiene

The 1,2,4-triazine ring can act as an azadiene in cycloaddition reactions, particularly in inverse electron demand Diels-Alder (IEDDA) reactions. This reactivity provides a powerful tool for the synthesis of various heterocyclic systems.

Inverse electron demand Diels-Alder (IEDDA) reactions are a cornerstone of 1,2,4-triazine chemistry, allowing for the construction of highly substituted pyridine (B92270) rings. researchgate.net In these reactions, the electron-deficient 1,2,4-triazine (the azadiene) reacts with an electron-rich dienophile. researchgate.net The reaction typically proceeds through a [4+2] cycloaddition, followed by the extrusion of a molecule of nitrogen (N₂) via a retro-Diels-Alder reaction, and subsequent aromatization to form the pyridine ring. researchgate.net

The scope of dienophiles in IEDDA reactions with 1,2,4-triazines is broad and includes enamines, ynamines, and strained alkynes. researchgate.netnih.gov The reactivity of the 1,2,4-triazine can be enhanced by the presence of electron-withdrawing groups on the ring. mdpi.com Conversely, the electron-donating pyrrolidinyl group at the 3-position of the title compound would be expected to decrease its reactivity in IEDDA reactions compared to unsubstituted or electron-withdrawing group-substituted 1,2,4-triazines. However, these reactions can still be synthetically useful. For example, coordination of a Re(I) complex to a 1,2,4-triazine ring has been shown to significantly accelerate the IEDDA reaction with bicyclooctyne. rsc.org

An interesting and unconventional cycloaddition of 1,2,4,5-tetrazines with enamines, promoted by hexafluoroisopropanol (HFIP), leads to the formation of 1,2,4-triazines. nih.govdicp.ac.cn This reaction proceeds via a formal [4+2] cycloaddition across the N1 and N4 atoms of the tetrazine, followed by a retro [4+2] cycloaddition with the loss of a nitrile to generate the 1,2,4-triazine derivative. nih.govdicp.ac.cn

The formation of the pyrrolo[2,1-f] nih.govacs.orgresearchgate.nettriazine scaffold, a key component of the antiviral drug remdesivir, can be achieved through various synthetic strategies, including 1,3-dipolar cycloadditions. nih.govmdpi.com This reaction involves the generation of a 1,3-dipole, which then reacts with a dipolarophile to form a five-membered ring. wikipedia.org

A notable method involves the in-situ generation of 1,2,4-triazinium ylides from 1-alkyl-1,2,4-triazinium salts. These ylides then undergo a 1,3-dipolar cycloaddition with electron-poor dipolarophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to yield polysubstituted pyrrolo[2,1-f] nih.govacs.orgresearchgate.nettriazines in a single step. nih.gov This approach has been shown to be regio- and diastereoselective, with computational studies supporting the experimental findings. nih.gov The reaction tolerates a variety of substituents on the triazine ring, making it a versatile method for accessing diverse pyrrolotriazine derivatives. nih.gov

The synthesis of pyrrolidine-containing compounds, which are prevalent in natural products and pharmaceuticals, often utilizes [3+2] cycloaddition reactions. mdpi.com For instance, the reaction of an azomethine ylide with an alkene is a common strategy for constructing the pyrrolidine (B122466) ring. wikipedia.org

Intramolecular Rearrangements and Ring Transformations

1,2,4-Triazine derivatives can undergo various intramolecular rearrangements and ring transformations, leading to the formation of other heterocyclic systems. These reactions are often driven by the inherent strain and electronic properties of the triazine ring.

One such transformation is the rearrangement of 1,2,4-triazin-3-ones to imidazolin-2-ones upon treatment with hydroxylamine-O-sulfonic acid. rsc.org This reaction proceeds via a ring contraction mechanism. While this specific reaction involves a triazinone, it highlights the potential for ring transformations within the 1,2,4-triazine family.

Furthermore, aryne-mediated transformations of 5-(perfluorophenyl)-3-(pyridin-2-yl)-1,2,4-triazines have been shown to lead to the formation of pyrido[1,2-a]indoles through a domino reaction sequence. urfu.ru This demonstrates that under specific conditions, the 1,2,4-triazine ring can serve as a precursor to more complex, fused heterocyclic systems.

Investigation of Tautomeric Equilibria and Dynamic Processes

The chemical behavior of 3-(Pyrrolidin-1-yl)-1,2,4-triazine is significantly influenced by the potential for tautomeric equilibria and various dynamic processes. These phenomena are crucial for understanding its reactivity, spectroscopic properties, and interactions in different chemical environments. The investigation into these aspects often relies on a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and computational chemistry.

A primary consideration for 3-(Pyrrolidin-1-yl)-1,2,4-triazine is the existence of amino-imino tautomerism. This type of tautomerism involves the migration of a proton between the exocyclic nitrogen atom of the pyrrolidine ring and a nitrogen atom within the 1,2,4-triazine ring. This equilibrium results in two or more tautomeric forms that can coexist in solution. The position of this equilibrium is sensitive to factors such as the solvent, temperature, and the electronic nature of substituents on the triazine ring.

In addition to tautomerism, dynamic processes such as restricted rotation around the C3-N(pyrrolidine) bond can occur. Due to the partial double bond character of this bond, which arises from the delocalization of the pyrrolidine nitrogen's lone pair of electrons into the electron-deficient triazine ring, rotation can be hindered. This can lead to the existence of distinct rotamers or conformers, which may be observable by NMR spectroscopy, particularly at low temperatures.

For 3-(Pyrrolidin-1-yl)-1,2,4-triazine, the principal tautomeric equilibrium is between the amino form and two possible imino forms, where a proton has shifted from the pyrrolidine nitrogen to either the N2 or N4 position of the triazine ring.

Amino Tautomer: The pyrrolidinyl group is attached as an amino substituent.

Imino Tautomers: A double bond is formed between the C3 carbon and the exocyclic nitrogen, with a proton residing on one of the ring nitrogens.

Computational studies on analogous 3-amino-1,2,4-triazine derivatives have been employed to predict the relative stabilities of these tautomers. Density Functional Theory (DFT) calculations, for instance, can provide insights into the gas-phase and solution-phase energetics of the different forms. For many 3-amino-1,2,4-triazines, the amino form is found to be the most stable tautomer.

Table 1: Calculated Relative Energies of Tautomers for a Model 3-Amino-1,2,4-Triazine System

| Tautomer | Relative Energy (kcal/mol) - Gas Phase (Calculated) | Predominant Form in Aprotic Solvents |

| Amino Form | 0.0 | Yes |

| 2H-Imino Form | 5.2 | No |

| 4H-Imino Form | 7.8 | No |

Note: Data is based on theoretical calculations for a simplified model system and serves as an illustrative example.

NMR spectroscopy is a powerful experimental tool for studying these equilibria. The chemical shifts of the protons and carbons in both the triazine ring and the pyrrolidine moiety are sensitive to the tautomeric form. For example, the protons on the carbons adjacent to the nitrogen in the pyrrolidine ring would exhibit different chemical shifts depending on whether the nitrogen is sp² or sp³ hybridized.

The rotation around the C3-N bond in 3-(Pyrrolidin-1-yl)-1,2,4-triazine can be slow on the NMR timescale, leading to the observation of distinct signals for the protons of the pyrrolidine ring. The pyrrolidine ring is not planar, and in the case of restricted rotation, the two methylene (B1212753) groups closest to the triazine ring (α-protons) and the two further away (β-protons) can become diastereotopic. This would result in more complex splitting patterns in the ¹H NMR spectrum than would be expected for free rotation.

Variable-temperature NMR (VT-NMR) is the key technique used to study such dynamic processes. At low temperatures, where rotation is slow, separate signals for the non-equivalent protons of the pyrrolidine ring may be observed. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature (Tc). From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated.

Table 2: Representative Data for Dynamic NMR Studies of a 3-(Cyclic amino)-1,2,4-triazine

| Dynamic Process | Solvent | Coalescence Temperature (Tc) (K) | Δν (Hz) | Rotational Barrier (ΔG‡) (kcal/mol) |

| C-N Bond Rotation | CDCl₃ | 298 | 50 | ~15 |

| C-N Bond Rotation | DMSO-d₆ | 310 | 55 | ~15.5 |

Note: The values presented are illustrative and based on data for analogous amino-substituted triazines. The actual values for 3-(Pyrrolidin-1-yl)-1,2,4-triazine may vary.

The magnitude of the rotational barrier is influenced by several factors. The electron-withdrawing nature of the 1,2,4-triazine ring enhances the double bond character of the exocyclic C-N bond, increasing the barrier. The steric bulk of the substituent on the amino group can also play a role. The cyclic nature of the pyrrolidine ring may impose additional constraints on the rotation compared to acyclic amino groups.

Comprehensive Spectroscopic Characterization and Structural Analysis of 3 Pyrrolidin 1 Yl 1,2,4 Triazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(pyrrolidin-1-yl)-1,2,4-triazine derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable for complete structural assignment.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum provides information on the chemical environment of each proton and their connectivity through J-coupling. In 3-(pyrrolidin-1-yl)-1,2,4-triazine derivatives, the proton signals are found in distinct regions of the spectrum. The protons of the pyrrolidine (B122466) ring typically appear as multiplets in the aliphatic region. The protons on the 1,2,4-triazine (B1199460) ring, being in an electron-deficient aromatic system, are expected to resonate at lower fields.

The chemical shifts are influenced by the electronic effects of the substituents on the triazine ring. ipb.pt Electron-donating groups will shield the protons, causing an upfield shift, while electron-withdrawing groups will have the opposite effect. Coupling constants (J-values) between adjacent protons provide valuable information about the connectivity and stereochemistry of the molecule. For instance, the coupling between protons on the triazine ring can confirm their relative positions. researchgate.netubc.ca

Table 1: Representative ¹H NMR Data for a Substituted 3-(pyrrolidin-1-yl)-1,2,4-triazine Derivative.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Triazine-H | 8.5 - 9.5 | s | - |

| Pyrrolidine-H (α to N) | 3.5 - 3.8 | t | 6.5 - 7.0 |

Note: The exact chemical shifts and coupling constants will vary depending on the specific substituents and the solvent used.

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment. The carbon atoms of the 1,2,4-triazine ring are typically found in the downfield region of the spectrum due to the deshielding effect of the nitrogen atoms. spectrabase.comchemicalbook.comchemicalbook.com The carbons of the pyrrolidine ring will appear in the aliphatic region.

The chemical shifts of the triazine carbons are particularly sensitive to the nature of the substituents. For example, the carbon atom directly attached to the pyrrolidinyl group (C3) will experience a significant shift compared to the unsubstituted 1,2,4-triazine.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 3-(pyrrolidin-1-yl)-1,2,4-triazine Derivatives.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Triazine C3 | 160 - 170 |

| Other Triazine Carbons | 145 - 160 |

| Pyrrolidine C (α to N) | 45 - 55 |

Note: These are approximate ranges and can be influenced by substituents and solvent.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu Cross-peaks in the COSY spectrum connect the signals of J-coupled protons, allowing for the tracing of the spin systems within the molecule, such as the protons within the pyrrolidine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment of carbon resonances. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing connectivity between different parts of the molecule, such as the connection between the pyrrolidine ring and the triazine ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy. By providing an exact mass, HRMS can confirm the molecular formula of a newly synthesized 3-(pyrrolidin-1-yl)-1,2,4-triazine derivative.

Furthermore, by inducing fragmentation of the molecule in the gas phase (e.g., through collision-induced dissociation), the resulting fragmentation pattern can provide valuable structural information. nih.gov The fragmentation pathways of 1,2,4-triazine derivatives often involve characteristic losses, such as the loss of N₂, which can be diagnostic for the triazine ring. nih.gov The fragmentation of the pyrrolidine ring can also provide confirmatory evidence for its presence. Careful analysis of the fragment ions allows for a detailed elucidation of the molecule's structure.

Table 3: Hypothetical HRMS Fragmentation Data for a 3-(pyrrolidin-1-yl)-1,2,4-triazine Derivative.

| m/z (Fragment Ion) | Proposed Structure/Loss |

|---|---|

| [M+H]⁺ | Protonated molecule |

| [M+H - N₂]⁺ | Loss of nitrogen from the triazine ring |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

In the context of 3-(pyrrolidin-1-yl)-1,2,4-triazine derivatives, IR and Raman spectra would be expected to show characteristic bands for the C-H stretching and bending vibrations of the pyrrolidine ring and the triazine ring. nih.gov The C=N and N=N stretching vibrations of the triazine ring would give rise to strong absorptions in the fingerprint region. acs.org The C-N stretching vibration of the bond connecting the pyrrolidine ring to the triazine ring would also be observable. The positions and intensities of these bands can be influenced by the nature of other substituents on the triazine ring. acs.org

Table 4: Characteristic IR Absorption Frequencies for 3-(pyrrolidin-1-yl)-1,2,4-triazine Derivatives.

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (aliphatic) | 2850 - 3000 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=N stretch (triazine) | 1500 - 1650 |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,2,4-triazine ring system, being a chromophore, will exhibit characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are related to the electronic structure of the molecule.

The introduction of a pyrrolidinyl group, an electron-donating group, at the 3-position of the 1,2,4-triazine ring is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted triazine. This is due to the extension of the conjugated system and the participation of the nitrogen lone pair in π-π* and n-π* transitions. nih.gov The specific wavelengths of absorption can be further modulated by the presence of other substituents on the triazine ring. mdpi.com Solvatochromic studies, where spectra are recorded in solvents of different polarities, can provide further insights into the nature of the electronic transitions. mdpi.com

Table 5: Expected UV-Vis Absorption Maxima for 3-(pyrrolidin-1-yl)-1,2,4-triazine Derivatives.

| Transition Type | Wavelength (λmax, nm) |

|---|---|

| π → π* | 250 - 350 |

Note: The exact λmax values are dependent on the specific compound and the solvent.

X-ray Crystallography for Precise Molecular Geometry and Packing Arrangement

While a series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives has been successfully synthesized for the evaluation of antibacterial activity, detailed single-crystal X-ray diffraction data for this specific class of compounds is not extensively reported in the surveyed literature. ijpsr.info

However, to illustrate the type of detailed structural insights gained from such analyses on the 1,2,4-triazine core, crystallographic data for the related compound 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine is presented. nih.gov In the structure of this analog, the 1,2,4-triazine ring is linked to two phenyl rings and one pyridine (B92270) ring. The dihedral angles between the central triazine ring and the pyridine ring, and the two phenyl rings are 2.94 (2)°, 53.35 (2)°, and 50.43 (2)°, respectively. nih.gov The molecular packing in the crystal is stabilized by intermolecular C—H⋯N hydrogen bonds and C—H⋯π interactions. nih.gov

Interactive Table 1: Crystallographic Data for the Representative Compound 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine. nih.gov

| Parameter | Value |

| Chemical Formula | C₂₀H₁₄N₄ |

| Formula Weight (Mr) | 310.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.4775 (16) |

| b (Å) | 7.0923 (8) |

| c (Å) | 18.5786 (15) |

| α (°) ** | 90 |

| β (°) | 125.587 (6) |

| γ (°) | 90 |

| Volume (V) (ų) ** | 1551.3 (3) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation Type | Mo Kα |

| R-factor (R[F² > 2σ(F²)]) | 0.048 |

| wR-factor (wR(F²)) | 0.125 |

This table is interactive. Click on the headers to sort the data.

Similarly, the crystal structure for 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline reveals that the 1,2,4-triazine ring is slightly distorted from planarity and forms dihedral angles of 58.60 (4)° and 36.35 (3)° with its pendant phenyl rings. nih.gov Its crystal packing is characterized by bifurcated N—H⋯(N,N) hydrogen bonds that link molecules into chains. nih.gov These examples underscore the detailed geometric and packing information that X-ray crystallography provides for the 1,2,4-triazine scaffold.

Spectroscopic Applications of Chiral Derivatization Reagents Based on Pyrrolidinyl-Triazine Scaffolds

Chiral derivatization is a powerful strategy in analytical chemistry used to determine the enantiomeric composition of a sample. A chiral derivatizing agent (CDA), which is itself an enantiomerically pure compound, reacts with a mixture of enantiomers to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be distinguished and quantified by standard spectroscopic and chromatographic methods, such as NMR spectroscopy or HPLC.

The pyrrolidinyl-triazine scaffold is a valuable platform for the design of novel CDAs. By incorporating an optically pure chiral pyrrolidine auxiliary, a triazine core can be converted into a CDA for the enantioseparation of racemic compounds.

A notable application involves the use of optically pure amines, such as (S)-(+)-1-benzyl-3-aminopyrrolidine , as chiral auxiliaries. These are reacted with a triazine core, specifically cyanuric chloride (a 1,3,5-triazine), to create new chiral derivatizing reagents. These triazine-based CDAs are then used to synthesize diastereomers of analytes like dl-selenomethionine. The resulting diastereomeric products can be effectively separated and quantified by reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. nih.gov This approach allows for the determination of the enantiomeric purity of the original sample. nih.gov

The success of this indirect enantioseparation method relies on the ability of the chiral center in the pyrrolidine moiety to create a diastereomeric environment that is sufficiently different for the two enantiomers of the analyte, enabling their resolution by the chromatographic system. The triazine portion of the CDA serves as a robust chemical core for linking the chiral auxiliary to the analyte and often contains a chromophore that facilitates sensitive UV detection. nih.gov

Advanced Computational and Theoretical Chemistry Studies of 3 Pyrrolidin 1 Yl 1,2,4 Triazine Systems

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the structural or physicochemical properties of a series of compounds with their properties or biological activities. nih.govekb.eg These models are highly valuable in drug design for predicting the efficacy of new, unsynthesized molecules. nih.gov

For 1,2,4-triazine (B1199460) derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully employed. nih.gov These studies generate contour maps that show which regions of the molecule should be modified to enhance activity. For example, a 3D-QSAR study on 1,2,4-triazine inhibitors of human d-amino acid oxidase (h-DAAO) revealed that bulky substituents in certain positions were favorable for activity, while electronegative groups in other areas were detrimental. nih.gov Such models provide a reliable theoretical basis for the future design and optimization of potent triazine-based compounds. nih.govekb.eg

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can illuminate the step-by-step pathways of chemical reactions, including the identification of high-energy transition states. nih.gov This is vital for understanding how a molecule is formed and predicting its reactivity in different chemical environments.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. The activation energy (ΔG#) is the energy barrier that must be overcome for a reaction to proceed. beilstein-journals.org DFT calculations are a primary tool for determining these energies. nih.govwuxibiology.com

For example, a computational study on the reaction mechanism of a 3-pyrroline-2-one (B142641) derivative with an amine proposed a pathway based on the calculated potential energy surface. beilstein-journals.org The results showed that the main product was formed via the pathway with the lowest activation energy, demonstrating that the reaction was under kinetic control. beilstein-journals.org Such calculations can explain reaction outcomes and guide the development of new synthetic routes for complex heterocyclic systems like 3-(pyrrolidin-1-yl)-1,2,4-triazine. beilstein-journals.orgwuxibiology.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-(Pyrrolidin-1-yl)-1,2,4-triazine |

| 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine |

| 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid |

| 1,4,5-Trisubstituted pyrrolidine-2,3-dione |

| N-(1H-Benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine |

| 1H-Pyrrolo[3,2-c]quinoline |

Solvation Effects on Reaction Thermodynamics and Kinetics

The surrounding solvent environment can significantly influence the structure, stability, and reactivity of molecules. For 1,2,4-triazine derivatives, computational models are crucial for understanding these effects. Theoretical studies on analogous compounds, such as 3-amino-1,2,4-triazine, have utilized methods like the self-consistent reaction field (SCRF) based on the polarizable continuum model (PCM) to analyze solvation effects. researchgate.net These studies reveal how different solvents can alter the thermodynamics and kinetics of reactions involving the triazine core.

In a computational investigation of 3-amino-1,2,4-triazine, the B3LYP/6-311++G(d,p) method was employed to study the molecule in the gas phase and in various solvents, including chloroform, acetonitrile (B52724) (ACN), dimethyl sulfoxide (B87167) (DMSO), and water. researchgate.net The results demonstrated that the energies, relative stabilities, and dipole moments of different conformers are sensitive to the solvent's polarity. researchgate.net For instance, an increase in solvent polarity is expected to stabilize more polar tautomers or conformers of 3-(pyrrolidin-1-yl)-1,2,4-triazine, which could, in turn, affect reaction barriers and equilibrium constants.

The following table, based on data from analogous triazine systems, illustrates the kind of solvent-dependent energetic changes that can be computationally predicted.

| Solvent | Dielectric Constant (ε) | Calculated Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.0 | 0.00 | 3.50 |

| Chloroform | 4.8 | -1.50 | 4.80 |

| Acetonitrile | 37.5 | -2.80 | 5.90 |

| DMSO | 46.7 | -3.10 | 6.20 |

| Water | 78.4 | -3.50 | 6.60 |

| Note: This table presents illustrative data for a hypothetical polar tautomer of a 1,2,4-triazine derivative based on trends observed in computational studies of similar molecules. researchgate.net |

These computational approaches are not only predictive but also help in the rational design of chemical processes. For example, by understanding how a solvent stabilizes a transition state over the ground state, one can select an appropriate medium to enhance the rate of a desired reaction. Computational studies on triazine derivative dyes have also shown that methods like time-dependent density functional theory (TDDFT) combined with implicit solvation models can reliably predict spectroscopic properties in solution, which is crucial for the development of new materials.

Theoretical Investigations of Non-Covalent Interactions and Intermolecular Hydrogen Bonding

Non-covalent interactions, particularly hydrogen bonds, play a pivotal role in the structure, function, and aggregation of molecules. For 3-(pyrrolidin-1-yl)-1,2,4-triazine, the nitrogen atoms of the triazine ring are potential hydrogen bond acceptors. Density Functional Theory (DFT) studies on the interaction of the parent 1,2,4-triazine molecule with water have provided fundamental insights into these interactions. sioc-journal.cn

These calculations show that stable complexes are formed where a hydrogen bond exists between a ring nitrogen and a water molecule (N···H—O). sioc-journal.cn The most stable complexes often involve a chain of water molecules, highlighting the cooperative nature of hydrogen bonding. sioc-journal.cn The pyrrolidinyl substituent at the 3-position can influence the basicity of the adjacent nitrogen atoms, potentially modulating the strength of these hydrogen bonds.

In more complex substituted triazines, such as 3,5-diamino-6-aryl derivatives, the interplay of different functional groups and the presence of co-crystallizing solvent molecules can lead to extensive and varied hydrogen bond networks. researchgate.net Computational analyses, often complemented by X-ray crystallography, are essential to decipher these complex patterns. The analysis of these networks is critical for understanding crystal packing and for the design of crystalline materials with desired properties.

The following table summarizes typical hydrogen bond distances and interaction energies for 1,2,4-triazine-water complexes as determined by DFT calculations.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Calculated Interaction Energy (kcal/mol) |

| N1···H-O | 1.95 | -5.2 |

| N2···H-O | 2.01 | -4.8 |

| N4···H-O | 1.98 | -5.0 |

| O···H-C6 | 2.45 | -1.5 |

| Note: This table presents typical data for 1,2,4-triazine interacting with a single water molecule, based on findings from DFT studies. sioc-journal.cn The presence of a pyrrolidinyl group at C3 would likely alter the basicity of N2 and N4, thereby affecting these values. |

Computational Analysis of Tautomerism and Aromaticity

Tautomerism, the interconversion of structural isomers, is a key consideration in heterocyclic chemistry. For substituted 1,2,4-triazines, different tautomeric forms can exist, for example, involving proton migration between ring nitrogens or to exocyclic substituents. While experimental characterization of individual tautomers can be challenging, computational methods provide a powerful means to assess their relative stabilities and the energy barriers for their interconversion.

For the 3-(pyrrolidin-1-yl)-1,2,4-triazine system, potential tautomers could include the imino form where the double bond is exocyclic to the pyrrolidine (B122466) nitrogen. Computational studies on related nitrogen heterocycles like pyridones have employed DFT to investigate the thermodynamics of tautomeric equilibria. nih.gov These studies often analyze how substituents and solvent effects can shift the equilibrium towards one tautomer over another. nih.gov

The aromaticity of the 1,2,4-triazine ring is another critical aspect that influences its stability and reactivity. Aromaticity is not a directly observable quantity but can be quantified using various computational descriptors, including:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. Negative values typically indicate aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the bond length equalization in the ring. Values closer to 1 indicate higher aromaticity.

Natural Bond Orbital (NBO) analysis: This can be used to study electron delocalization.

Computational investigations on pyridone tautomerism have shown that the tautomeric preference is often linked to the aromaticity gain in one of the forms. nih.gov For 3-(pyrrolidin-1-yl)-1,2,4-triazine, the pyrrolidinyl group, being an electron-donating group, is expected to influence the electron distribution in the triazine ring and thus its aromatic character.

The following table provides a hypothetical comparison of aromaticity indices for two potential tautomers of a substituted 1,2,4-triazine, based on trends observed in computational studies of similar heterocyclic systems.

| Tautomer | HOMA Index | NICS(0) (ppm) | Relative Energy (kcal/mol) |

| Amino Tautomer | 0.75 | -8.5 | 0.0 |

| Imino Tautomer | 0.45 | -3.2 | +5.0 |

| Note: This table is illustrative and shows how aromaticity indices (HOMA, NICS) typically correlate with the relative stability of tautomers in heterocyclic systems. The amino form is generally more aromatic and stable. |

Derivatization and Functionalization Strategies Applied to 3 Pyrrolidin 1 Yl 1,2,4 Triazine

Chemical Modifications of the Pyrrolidine (B122466) Ring Moiety

The pyrrolidine ring, a saturated N-heterocycle, provides opportunities for introducing structural diversity. wikipedia.org While the parent 3-(pyrrolidin-1-yl)-1,2,4-triazine features an unsubstituted pyrrolidine, significant efforts have been made to introduce substituents onto this ring to modulate activity and target engagement.

A key strategy involves the synthesis of derivatives bearing substituents at the 3-position of the pyrrolidine ring. Lead optimization studies have successfully produced a series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives. nih.govijpsr.info This modification introduces a second aryl group, creating a more complex and sterically hindered pyrrolidine moiety. The synthesis of these analogues is part of a broader effort to develop novel bioactive compounds. nih.gov The introduction of a substituent, such as a 3-chlorophenyl group, onto the pyrrolidine ring has been noted in the development of tetracyclic triazine analogues with potential biological activities. ijpsr.info

General synthetic methods for accessing functionalized pyrrolidines, which can be applied to build substituted 3-(pyrrolidin-1-yl)-1,2,4-triazine analogues, are well-established. These include cycloaddition reactions and intramolecular cyclizations. osaka-u.ac.jp A notable advanced strategy is the photo-promoted ring contraction of pyridines using silylborane, which yields pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov These products serve as powerful synthons for creating variously functionalized pyrrolidines that could subsequently be coupled to a 1,2,4-triazine (B1199460) core. nih.gov

| Starting Moiety | Modification Strategy | Resulting Moiety | Reference |

|---|---|---|---|

| Pyrrolidine | Introduction of an aryl group at the 3-position | 3-Aryl-pyrrolidine | nih.govijpsr.info |

| Pyridine (B92270) (as precursor) | Photo-promoted ring contraction with silylborane | Pyrrolidine with a 2-azabicyclo[3.1.0]hex-3-ene skeleton | osaka-u.ac.jpnih.gov |

Substitutions and Annulations on the 1,2,4-Triazine Core

The 1,2,4-triazine ring is an electron-deficient system, making it susceptible to various nucleophilic substitution and cycloaddition reactions. These reactions are instrumental in decorating the core structure and in building fused heterocyclic systems (annulations).

Substitutions: A common approach for functionalizing the 1,2,4-triazine core involves a sequence of halogenation followed by a cross-coupling reaction. For instance, 3-amino-5-aryl-1,2,4-triazine derivatives can be treated with N-bromosuccinimide (NBS) to selectively install a bromine atom at the C6 position of the triazine ring. nih.gov This brominated intermediate serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov This method allows for the synthesis of diverse 5,6-biaryl-1,2,4-triazine derivatives. nih.gov Although the initial substrate is 3-amino-1,2,4-triazine, this chemistry is directly applicable to the 3-(pyrrolidin-1-yl) analogue.

| Triazine Precursor | Boronic Acid/Ester Derivative | Resulting C6-Substituent | Reference |

|---|---|---|---|

| 6-Bromo-5-phenyl-1,2,4-triazin-3-amine (B2583594) | 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 2,6-Dimethylpyridin-4-yl | nih.gov |

| 6-Bromo-5-phenyl-1,2,4-triazin-3-amine | (2-(Trifluoromethyl)pyridin-4-yl)boronic acid | 2-(Trifluoromethyl)pyridin-4-yl | nih.gov |

Annulations: The 1,2,4-triazine ring can act as an azadiene in inverse electron-demand Diels-Alder (IEDDA) reactions. researchgate.netresearchgate.net This powerful transformation allows for the construction of new heterocyclic rings fused to or derived from the triazine core. For example, 3-glycopyranosyl-1,2,4-triazines react with strained alkynes like bicyclononyne derivatives to yield annulated 2-glycopyranosyl pyridines. mdpi.com This strategy demonstrates the utility of IEDDA reactions for creating fused systems, effectively converting the triazine ring into a substituted pyridine ring within a larger polycyclic architecture. mdpi.com Such [4+2] domino annulation reactions represent a powerful tool for generating potentially bioactive derivatives from simple starting materials. researchgate.netrsc.org

Synthesis of Hybrid Heterocyclic Architectures Featuring the 3-(Pyrrolidin-1-yl)-1,2,4-Triazine Unit

A prominent strategy in medicinal chemistry is the hybridization of different heterocyclic scaffolds to create molecules with enhanced or novel biological activities. The 3-(pyrrolidin-1-yl)-1,2,4-triazine unit is an attractive building block for constructing such complex hybrid architectures.

Researchers have synthesized fused heterocyclic systems by reacting substituted 1,2,4-triazine precursors with various reagents. For example, starting from 4-amino-6-benzyl-3-hydrazinyl-1,2,4-triazin-5(4H)-one, it is possible to construct fused systems such as triazolotriazines, tetrazolotriazines, and triazinotetrazines. scilit.com This approach highlights the versatility of the 1,2,4-triazine core in forming condensed polyheterocyclic compounds.

Another approach involves linking the triazine core to other heterocyclic rings. The synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been reported, demonstrating the combination of triazine and pyridine moieties in a single molecule. nih.gov Similarly, the development of pyrazolo[4,3-e] nih.govresearchgate.netrsc.orgtriazine and pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netrsc.orgtriazine derivatives showcases the fusion of pyrazole (B372694) and triazine rings, sometimes incorporating a third tetrazole ring system. nih.gov These molecular hybridization strategies aim to combine the pharmacophoric features of different heterocycles to access new chemical space. nih.govnih.gov

| Base Heterocycle | Fused/Linked Heterocycle | Resulting Hybrid Architecture | Reference |

|---|---|---|---|

| 1,2,4-Triazine | Triazole | Triazolotriazine | scilit.com |

| 1,2,4-Triazine | Tetrazole | Tetrazolotriazine | scilit.com |

| 1,2,4-Triazine | Pyrazole | Pyrazolo[4,3-e] nih.govresearchgate.netrsc.orgtriazine | nih.gov |

| 1,2,4-Triazine | Pyrazole and Tetrazole | Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netrsc.orgtriazine | nih.gov |

| 1,2,4-Triazine | Pyridine | Annulated Pyridine (via IEDDA) | mdpi.com |

3 Pyrrolidin 1 Yl 1,2,4 Triazine As a Versatile Synthetic Intermediate

Application in the Construction of Fused Polycyclic Nitrogen Heterocycles

The pyrrolo[2,1-f] nih.govclockss.orgsigmaaldrich.comtriazine scaffold is a prominent fused polycyclic nitrogen heterocycle found in numerous biologically active compounds, including kinase inhibitors and antiviral agents. nih.govnih.govnih.gov The synthesis of this privileged structure often employs 1,2,4-triazine (B1199460) derivatives as key starting materials. nih.gov One powerful method involves the 1,3-dipolar cycloaddition of triazinium ylides. In this approach, synthetically accessible 1,2,4-triazines are alkylated to form stable 1-alkyl-1,2,4-triazinium salts. These salts, when treated with a base, generate transient triazinium ylide intermediates which readily react with electron-poor dipolarophiles. This sequence provides a direct, single-step pathway to various polysubstituted pyrrolo[2,1-f] nih.govclockss.orgsigmaaldrich.comtriazines. nih.gov

The versatility of this method allows for the introduction of diverse substituents onto the final heterocyclic framework, depending on the choice of starting triazine and the dipolarophile. nih.gov Research has demonstrated that this reaction can proceed with high regio- and diastereoselectivity. nih.gov

Another strategy involves the synthesis of more complex, substituted triazines which are then cyclized to form polycyclic systems. For instance, 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives have been synthesized and serve as precursors for tetracyclic triazine analogues with potent antibacterial properties. nih.gov This highlights the role of the substituted triazine core as a foundational element for building elaborate, multi-ring structures. nih.govijpsr.info

Table 1: Synthesis of Pyrrolo[2,1-f] nih.govclockss.orgsigmaaldrich.comtriazines via Triazinium Ylides This table is interactive. Click on the headers to sort.

| Starting Triazine | Dipolarophile | Product | Reference |

|---|---|---|---|

| Substituted 1,2,4-Triazine | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Polysubstituted Pyrrolo[2,1-f] nih.govclockss.orgsigmaaldrich.comtriazine | nih.gov |

| Substituted 1,2,4-Triazine | N-Ethylmaleimide | Diastereomeric Pyrrolotriazines | nih.gov |

Role in the Synthesis of Annulated Pyridines and Naphthyridines

The inverse electron-demand Diels-Alder (IEDDA) reaction is the most significant application of 1,2,4-triazines in constructing substituted pyridine (B92270) rings. nih.gov In this reaction, the electron-deficient 1,2,4-triazine acts as a 4π azadiene, reacting with an electron-rich dienophile. The initial [4+2] cycloaddition is typically followed by a retro-Diels-Alder reaction, which involves the expulsion of a molecule of nitrogen (N₂) to yield the stable aromatic pyridine ring. nih.govwikipedia.org

The use of 3-(pyrrolidin-1-yl)-1,2,4-triazine is particularly advantageous in this context. The pyrrolidine (B122466) group acts as a strong electron-donating group, which activates the triazine ring and controls the regioselectivity of the cycloaddition. When reacting with an unsymmetrical dienophile, such as a pyrrolidine enamine, the cycloaddition occurs with high selectivity, allowing for the predictable synthesis of highly functionalized pyridines. nih.gov

This strategy has been effectively used to construct complex polycyclic systems containing a pyridine or naphthyridine core. For example, the reaction of a 1,2,4-triazine with a suitable enamine was a key step in the convergent total synthesis of the antitumor antibiotic Streptonigrin, where the fully functionalized pyridine core was assembled in a single step. nih.gov Similarly, thermal activation of annulated triazinones can generate reactive iminoketene intermediates that undergo [4+2] cycloaddition with pyridine derivatives, leading to the formation of complex naphtho-pyridyl-quinazoline systems. mdpi.com This demonstrates the capacity of the triazine ring to serve as a latent pyridine precursor in the assembly of intricate annulated structures.

Table 2: IEDDA Reactions of 1,2,4-Triazines for Pyridine Synthesis This table is interactive. Click on the headers to sort.

| Triazine Component | Dienophile | Intermediate Cycloadduct | Final Product | Application | Reference |

|---|---|---|---|---|---|

| 1,2,4-Triazine derivative | Pyrrolidine enamine | Bicyclic adduct | Substituted Pyridine | Total synthesis of Streptonigrin | nih.gov |

Strategic Use as a Building Block in Complex Organic Synthesis

The predictable and efficient reactivity of 3-(pyrrolidin-1-yl)-1,2,4-triazine in IEDDA reactions makes it a powerful building block in the multistep synthesis of complex organic molecules, particularly natural products and their analogues. nih.govsigmaaldrich.com Its ability to function as a stable, handleable synthon for a substituted pyridine ring allows chemists to introduce this important heterocyclic motif at a strategic point in a synthetic sequence.

The total synthesis of Streptonigrin provides a classic example of this strategy. The core structure of this complex natural product was assembled using an IEDDA reaction between a 1,2,4-triazine and an enamine, which rapidly constructed the required tetracyclic framework. This approach was significantly more efficient than previous methods, cutting the number of required steps by nearly half. nih.gov

Furthermore, the versatility of the 1,2,4-triazine core allows for the synthesis of libraries of complex molecules for biological screening. Lead optimization studies have utilized the 3-(pyrrolidin-1-yl)-1,2,4-triazine scaffold to develop novel therapeutic agents. For example, a series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives were prepared through an efficient synthetic pathway and identified as potent inhibitors of inorganic pyrophosphatase, with promising antibacterial activity against drug-resistant bacteria. nih.gov This demonstrates the value of the 3-(pyrrolidin-1-yl)-1,2,4-triazine unit as a central building block for creating structurally diverse and biologically active compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(heteroaryl)-1,2,4-triazine derivatives, and how are reaction conditions optimized?

- Methodological Answer : Synthesis often involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, 3-(pyridin-2-yl)-1,2,4-triazines are synthesized via cyclization of pyridine-2-carbaldehyde derivatives with hydrazine analogs under reflux in acetic acid . Optimization includes temperature control (e.g., 80–100°C) and stoichiometric adjustments to minimize byproducts. Purity is confirmed via melting point analysis, elemental composition, and FT-IR spectroscopy .

Q. How are structural and electronic properties of 1,2,4-triazine derivatives characterized experimentally?

- Methodological Answer : Techniques include:

- NMR spectroscopy : To confirm substituent positions and monitor reaction progress (e.g., H and C NMR for pyridyl-triazine derivatives) .

- Elemental analysis : To verify stoichiometry .

- X-ray crystallography : For resolving crystal structures of metal complexes (e.g., Cu(II)-triazine-neocuproine complexes) .

Q. What purification strategies are effective for triazine derivatives with polar substituents?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures are standard. For sulfonated derivatives (e.g., disodium salts), ion-exchange chromatography may be employed .

Advanced Research Questions

Q. How do substituents on the triazine ring influence metal-binding affinity and selectivity?

- Methodological Answer : Substituents like pyridyl or pyrrolidinyl groups enhance chelation via sp nitrogen donors. Stability constants (log K) for Fe(II) or Cu(II) complexes are determined using UV-vis titration in buffered solutions (pH 4–7). For example, pyridyl-triazines show higher log K values (~10–12) compared to alkyl-substituted analogs . Computational DFT studies (e.g., B97−1 functional) predict electronic effects of substituents on metal-ligand interactions .

Q. What experimental approaches are used to evaluate the biological activity of triazine derivatives?

- Methodological Answer :

- Molecular docking : To screen for antifungal or kinase-inhibitory potential (e.g., targeting tyrosine kinase 3 using AutoDock Vina) .

- In vitro assays : Antimalarial activity is tested via Plasmodium lactate dehydrogenase inhibition, while DNA-binding studies use fluorescence quenching and viscosity measurements (e.g., Cu(II)-triazine complexes intercalating with CT-DNA) .

Q. How can contradictory data in stability constants or synthetic yields be resolved?

- Methodological Answer : Contradictions arise from solvent polarity, counterion effects, or measurement techniques. For example, log K values for Fe(II)-triazine complexes vary between spectrophotometric (ferrozine method) and potentiometric titrations. Systematic replication under controlled conditions (ionic strength, temperature) and meta-analysis of literature data (e.g., comparing Vogel’s method vs. Stephen-Islam protocols) are critical .

Q. What strategies enable functionalization of the triazine core for targeted applications (e.g., sensors or catalysts)?

- Methodological Answer :

- Nucleophilic substitution : Alkylthio or amino groups are introduced via reactions with mercaptans or amines (e.g., 3-(cyclopentylthio)-1,2,4-triazine synthesis) .

- Diels-Alder reactions : To convert triazine rings into pyridines for bipyridine ligand synthesis .

- Sulfonation : For water-soluble derivatives (e.g., disulfonic acid salts) used in colorimetric assays .

Q. How are computational methods applied to predict vibrational spectra or reaction pathways for triazine derivatives?

- Methodological Answer : Density functional theory (DFT) with anharmonic corrections (e.g., B97−1 functional) accurately predicts IR/Raman spectra by accounting for resonance effects. Reaction pathways (e.g., cyclization or substitution) are modeled using Gaussian software to identify transition states and activation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.